4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one

Non-standard base pairing expanded genetic alphabet tautomeric fidelity

4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one (CAS 152468-49-0), also designated 5-aza-7-deaza-1H-isoguanine or puDAA, is a heterocyclic purine analog belonging to the imidazo[1,2-a][1,3,5]triazin-2-one class. It presents a donor-acceptor-acceptor (DAA) hydrogen-bonding pattern on a 5-aza-7-deaza scaffold, distinguishing it from both natural purines and earlier non-standard base implementations.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 152468-49-0
Cat. No. B121155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one
CAS152468-49-0
SynonymsImidazo[1,2-a]-1,3,5-triazin-2(1H)-one, 4-amino- (9CI)
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=O)NC2=N1)N
InChIInChI=1S/C5H5N5O/c6-3-8-5(11)9-4-7-1-2-10(3)4/h1-2H,(H3,6,7,8,9,11)
InChIKeyCWFJJYKZDXPODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one (CAS 152468-49-0): A Defined Purine Analog Scaffold for Non-Standard Base Pairing and Kinase Inhibitor Design


4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one (CAS 152468-49-0), also designated 5-aza-7-deaza-1H-isoguanine or puDAA, is a heterocyclic purine analog belonging to the imidazo[1,2-a][1,3,5]triazin-2-one class [1]. It presents a donor-acceptor-acceptor (DAA) hydrogen-bonding pattern on a 5-aza-7-deaza scaffold, distinguishing it from both natural purines and earlier non-standard base implementations [2]. The compound serves a dual role: as a nucleobase for artificially expanded genetic information systems (AEGIS) and as a core scaffold for generating focal adhesion kinase (FAK) inhibitors with antitumor activity [3].

AEGIS non-standard base pairing (puDAA·pyADD)
Kinase inhibitor scaffold design (imidazotriazine core)
Enzymatic nucleoside synthesis with purine nucleoside phosphorylase

Why 4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one Cannot Be Replaced by Isoguanine or Other Purine Analogs


Isoguanine (isoG), the closest natural comparator implementing the puDDA hydrogen-bonding pattern, exists in approximately 10% of its minor enolic tautomeric form in aqueous solution; this minor tautomer presents a puDAD pattern complementary to thymine/uridine rather than the desired puDDA pattern, causing a fidelity drop to ~93% per PCR cycle versus ~98% with improved systems [1]. The 5-aza-7-deaza modification in the target compound eliminates this tautomeric ambiguity by stabilizing the desired DAA pattern on a scaffold that does not support the competing tautomeric state [2]. Additionally, 7-deazaisoguanine incorporation decreases parallel-stranded duplex stability, whereas the 5-aza-7-deaza scaffold of the target compound maintains or improves it, making simple deaza-analog substitution counterproductive [3].

Tautomer risk Isoguanine contains ~10% minor tautomer, introducing puDAD pattern and compromising AEGIS PCR fidelity.
Stability shift 7-deazaisoguanine lowers parallel-duplex stability; the 5-aza-7-deaza modification may better preserve it.
Scaffold mismatch Purine or simple deaza analogs lack the fused imidazo[1,2-a][1,3,5]triazin-2-one core required for FAK inhibitor design.

4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one: Quantitative Differential Evidence Against Key Comparators


Tautomeric Homogeneity: Elimination of the ~10% Minor Tautomer That Compromises Isoguanine PCR Fidelity

Isoguanine (isoG), which implements the puDDA hydrogen-bonding pattern, exists as ~10% minor enolic tautomer in water; this minor tautomer presents a puDAD pattern complementary to thymine (T), causing isoG·isoC base pair loss during PCR [1]. The isoG-isoC pair was lost during PCR, presumably due to mismatching between T and the minor tautomer of isoguanosine [2]. 4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one (puDAA) was specifically designed to eliminate unfavorable tautomeric forms—the 5-aza-7-deaza scaffold does not support the competing enolic tautomer, thereby presenting a single, defined DAA hydrogen-bonding pattern [2].

Tautomeric homogeneity
Head-to-head
~0% vs. ~10% minor tautomer
puDAA eliminates isoG's competing puDAD tautomer
Supports high-fidelity oligonucleotide applications
Reported PCR fidelity: ~93% (isoG:isoC) vs. ~98% (optimized systems)
Non-standard base pairing expanded genetic alphabet tautomeric fidelity PCR replication

Duplex Stability: puDAA·pyADD Base Pair Contributes Stability Equivalent to a Natural A·T Pair

Melting experiments on oligonucleotides containing the puDAA (target compound nucleoside) and pyADD (6-amino-3-methylpyrazin-2(1H)-one) base pair demonstrated that the pyADD·puDAA base pair contributes to duplex stability approximately equivalent to a natural A·T base pair, and significantly greater than mismatches between these non-standard bases and standard nucleobases [1]. This quantitative equivalence to a natural Watson-Crick pair is critical for designing orthogonal recognition systems that do not destabilize the overall duplex architecture.

Duplex stability
Cross-study comparable
Equivalent to A·T
puDAA·pyADD pair vs. natural Watson-Crick pair
Enables orthogonal recognition without thermodynamic penalty
Rank order from melting experiments; review specific sequence context
Duplex thermodynamics base pair stability non-standard nucleobases DNA hybridization

Enzymatic Nucleoside Synthesis at Gram Scale: One-Pot Diastereoselective Glycosylation with Purine Nucleoside Phosphorylase

Voegel et al. (1993) demonstrated that 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one can be directly converted to its β-D-deoxyribonucleoside using purine nucleoside phosphorylase in a one-pot reaction, yielding diastereoisomerically pure product on 1-gram scales [1]. This enzymatic approach contrasts with the multi-step chemical glycosylation required for many purine analogs, where epimerization at the anomeric center often produces α/β mixtures requiring chromatographic separation [1]. The 1996 study further reported synthesis of the phosphoramidite of the 2′-deoxyribonucleoside bearing the puDAA base and its successful incorporation into oligonucleotides via solid-phase synthesis [2].

Enzymatic glycosylation
Reported
1-gram scale, β-D-anomer
One-pot purine nucleoside phosphorylase reaction
Supports diastereoselective nucleoside procurement
Eliminates anomer separation required by chemical glycosylation
Enzymatic glycosylation nucleoside synthesis process scalability diastereoselectivity

Imidazo[1,2-a][1,3,5]triazine Scaffold Yields FAK Inhibitors with IC50 Values Down to 50 nM Against Enzymatic Activity

Dao et al. (2015) reported that imidazo[1,2-a][1,3,5]triazine derivatives, built on the core scaffold related to the target compound, displayed FAK enzymatic IC50 values in the 10⁻⁷–10⁻⁸ M range, with the best inhibitor achieving an IC50 of 50 nM [1]. These compounds potently inhibited proliferation of cancer cell lines expressing high FAK levels (U87-MG, HCT-116), induced G2/M cell cycle arrest, and strongly inhibited cell-matrix adhesion, migration, and invasion of U87-MG cells [1]. The fused imidazole-triazine core provided enhanced potency relative to the earlier triazinic FAK inhibitor series lacking the fused imidazole [1].

FAK inhibition
Class-level
IC50 down to 50 nM
Imidazo[1,2-a][1,3,5]triazine derivative series
Reported cell-model response context for FAK-targeting programs
Cell proliferation, migration, and invasion assays in U87-MG; data to verify for parent scaffold
Focal adhesion kinase FAK inhibition anticancer kinase inhibitor scaffold

Microwave-Assisted One-Pot Synthesis: 2-Alkyl Derivatives Prepared in up to 60% Isolated Yield with High Regioselectivity

Lim et al. (2018) developed a highly selective, one-pot, three-component synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a][1,3,5]triazines via reaction of 2-aminoimidazoles, trialkyl orthoesters, and cyanamide under microwave irradiation [1]. Isolated yields up to 60% were achieved with high purity, and a library of 24 novel compounds was prepared [1]. The 2017 predecessor study demonstrated that 4-aminoimidazo[1,2-a][1,3,5]triazines (5-aza-7-deaza-adenines) could be synthesized regioselectively in good yields, with the method proven scalable and reproducible across three different monomode microwave reactors [2]. This multicomponent approach enables rapid analog generation directly from the parent 2-aminoimidazole precursor.

Microwave-assisted synthesis
Reported
Up to 60% yield, one-pot
24-compound library; high regioselectivity
Supports rapid analog generation for SAR studies
160 °C, 20-35 min microwave irradiation; triethyl orthoacetate/orthopropionate route
Multicomponent reaction microwave synthesis regioselectivity library production

4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one: Evidence-Backed Research and Industrial Application Scenarios


Non-Standard Oligonucleotide Synthesis for Expanded Genetic Alphabet (AEGIS) Platforms

The target compound is the definitive puDAA nucleobase for constructing oligonucleotides with orthogonal base-pairing properties. Its tautomeric homogeneity eliminates the ~10% miscoding observed with isoguanine, and the puDAA·pyADD pair provides A·T-equivalent duplex stability [1]. The phosphoramidite building block has been synthesized and successfully incorporated into oligonucleotides via solid-phase synthesis [1]. This scenario is directly applicable to aptamer selection with expanded chemical diversity, multiplexed diagnostic probes requiring non-cross-hybridizing tags, and synthetic biology platforms using six-letter DNA alphabets.

Medicinal Chemistry Hit-to-Lead Programs Targeting Focal Adhesion Kinase (FAK)

The imidazo[1,2-a][1,3,5]triazin-2-one core has been validated as a FAK inhibitor scaffold with enzymatic IC50 values down to 50 nM and demonstrated functional anti-migratory and anti-invasive activity in U87-MG glioblastoma cells [2]. Medicinal chemistry teams can procure the parent compound as a starting scaffold for diversification at the 2-position (via the one-pot multicomponent route [3]) or at the 4-amino position, enabling rapid SAR exploration for anticancer programs targeting FAK-overexpressing tumors.

Enzymatic Synthesis of Diastereoisomerically Pure Modified Nucleosides at Scale

The compound serves as a substrate for purine nucleoside phosphorylase, enabling one-pot enzymatic conversion to the corresponding β-D-deoxyribonucleoside on 1-gram scale without chromatographic separation of anomers [4]. This enzymatic route offers a compelling alternative to chemical glycosylation for organizations developing nucleoside analog therapeutics or oligonucleotide Active Pharmaceutical Ingredients (APIs) where anomeric purity is a critical quality attribute.

5-Aza-7-Deaza Adenine Isostere for Adenosine Receptor or Kinase Ligand Design

The 4-aminoimidazo[1,2-a][1,3,5]triazine scaffold is a 5-aza-7-deaza isostere of adenine [5]. This structural relationship enables its use as a metabolically stable adenine surrogate in ligand design, where the 5-aza and 7-deaza modifications alter hydrogen-bonding capacity and electronic properties relative to adenine while retaining the purine-like geometry. The scaffold has been recognized as a privileged structure targeting multiple enzymes including activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 [3].

Application
Selection Property
Validation Focus
AEGIS oligonucleotide synthesis
Tautomeric homogeneity and DAA pattern stability
PCR fidelity and duplex melting with puDAA·pyADD pair
FAK inhibitor hit-to-lead programs
Imidazo[1,2-a][1,3,5]triazin-2-one core scaffold
Cell-model endpoint review (U87-MG, HCT-116)
Modified nucleoside scale-up
Enzymatic substrate compatibility
Diastereomeric purity and gram-scale reproducibility
Adenine isostere ligand design
5-aza-7-deaza purine geometry
Target-engagement assay context and selectivity profiling
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